tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Overview
Description
Tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thieno ring fused with a pyrazine ring, which is further substituted with a tert-butyl group and a carboxylate group, along with two oxygen atoms forming a dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,4-b]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors The tert-butyl group is introduced via alkylation reactions, and the carboxylate group is added through esterification processes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxide derivatives, while reduction could produce simpler thieno[3,4-b]pyrazine derivatives.
Scientific Research Applications
Tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyrazine derivatives: Compounds with similar core structures but different substituents.
Pyrazolo[3,4-b]pyridine derivatives: Similar heterocyclic compounds with a pyrazole ring fused to a pyridine ring.
Uniqueness
Tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is unique due to its specific combination of functional groups and the presence of the dioxide functionality. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-5-4-12-8-6-18(15,16)7-9(8)13/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZDDZXSEPRNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CS(=O)(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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